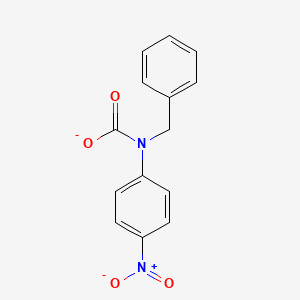
4-Nitro-phenyl-N-benzylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitro-phenyl-N-benzylcarbamate is an organic compound belonging to the class of carbamates It is characterized by the presence of a benzyl group and a 4-nitrophenyl group attached to a carbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Nitro-phenyl-N-benzylcarbamate can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of benzyl alcohol with 4-nitrophenyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like tetrahydrofuran at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 4-Nitro-phenyl-N-benzylcarbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group on the phenyl ring can be substituted by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield benzyl alcohol and 4-nitrophenol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium carbonate in an organic solvent.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.
Major Products Formed:
Nucleophilic Substitution: Substituted benzyl(4-nitrophenyl)carbamates.
Reduction: Benzyl(4-aminophenyl)carbamate.
Hydrolysis: Benzyl alcohol and 4-nitrophenol.
Aplicaciones Científicas De Investigación
4-Nitro-phenyl-N-benzylcarbamate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential antimicrobial and antioxidant activities.
Materials Science: Employed in the development of novel materials with specific properties, such as polymers and coatings.
Bioconjugation: Utilized in the covalent attachment of biomolecules to surfaces for various biochemical applications.
Mecanismo De Acción
The mechanism of action of 4-Nitro-phenyl-N-benzylcarbamate involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects .
Comparación Con Compuestos Similares
Benzyl carbamate: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitrophenyl carbamate: Similar structure but without the benzyl group, affecting its solubility and reactivity.
Benzyl(4-aminophenyl)carbamate: The reduced form of 4-Nitro-phenyl-N-benzylcarbamate, with different chemical properties and applications.
Uniqueness: this compound is unique due to the presence of both benzyl and 4-nitrophenyl groups, which confer distinct chemical reactivity and potential applications. The nitro group enhances its utility in redox reactions and as a precursor for further functionalization.
Propiedades
Fórmula molecular |
C14H11N2O4- |
|---|---|
Peso molecular |
271.25 g/mol |
Nombre IUPAC |
N-benzyl-N-(4-nitrophenyl)carbamate |
InChI |
InChI=1S/C14H12N2O4/c17-14(18)15(10-11-4-2-1-3-5-11)12-6-8-13(9-7-12)16(19)20/h1-9H,10H2,(H,17,18)/p-1 |
Clave InChI |
PFVTVOXPJAOCIR-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)CN(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(7-Hydroxyheptyl)-1,4-dioxaspiro[4.4]nonane-7-carbaldehyde](/img/structure/B8563330.png)
![p-Anisyl[(phenylthio)methyl] ketone](/img/structure/B8563347.png)

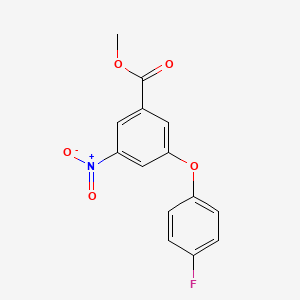
![3-phenylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B8563361.png)
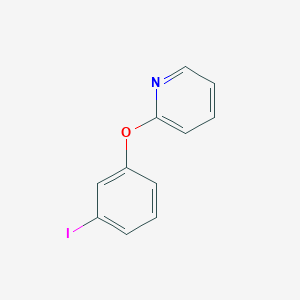
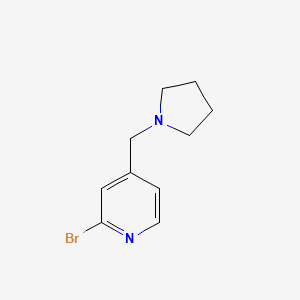
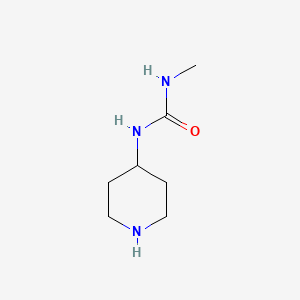
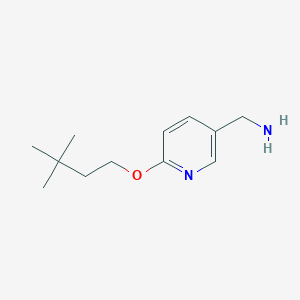
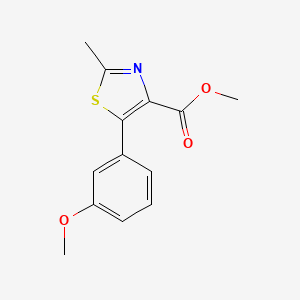
![Tert-butyl [2-oxo-2-(pyridin-4-yl)ethyl]carbamate](/img/structure/B8563417.png)
![7-Amino-5,5-dimethyl-5H,6H,7H-thieno[3,2-b]pyran-6-ol](/img/structure/B8563433.png)

![4-{[Benzyl(butyl)carbamoyl]amino}benzoic acid](/img/structure/B8563451.png)
